The synthesis of CC-90010 involves several key steps, primarily utilizing palladium-catalyzed reactions. A notable method includes the reaction of a substituted 4-(methylsulfonyl)phenol with a quinoline derivative in the presence of potassium acetate and a palladium catalyst. The process typically occurs under nitrogen atmosphere at elevated temperatures (approximately 65 to 75 °C) for extended periods (up to 16 hours) to ensure complete reaction .
Purification techniques include crystallization from solvents such as formic acid and water, yielding various polymorphs of CC-90010, including stable and metastable forms. Characterization of these forms is performed using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) .
The molecular structure of CC-90010 features a complex arrangement that includes a methylisoquinolinone core linked to a sulfonylphenyl group via a cyclopropylmethoxy substituent. This structure is crucial for its interaction with BET proteins. The chemical formula is , and its molecular weight is approximately 344.43 g/mol .
The specific arrangement of functional groups within CC-90010 facilitates its binding to the bromodomains of BET proteins, which is essential for its mechanism of action as an inhibitor.
CC-90010 primarily functions through competitive inhibition of BET proteins by binding to their bromodomains. This action disrupts the recruitment of transcriptional machinery to acetylated histones, thereby inhibiting the transcription of genes that promote tumor growth .
In vitro studies have demonstrated that CC-90010 can effectively reduce the expression of oncogenic factors by interfering with the assembly of transcriptional complexes that rely on BET protein interactions. The compound has shown promising results in various cancer cell lines, indicating its potential utility in therapeutic applications .
The mechanism by which CC-90010 exerts its effects involves binding to the bromodomains of BET proteins, particularly BRD4. This binding prevents BRD4 from associating with acetylated lysines on histones, thereby blocking the recruitment of positive transcription elongation factor b (P-TEFb). As a result, RNA polymerase II is unable to transition into an active elongation state, leading to decreased transcription of genes implicated in cancer progression .
Clinical studies have shown that patients treated with CC-90010 exhibit changes in gene expression profiles consistent with reduced activity of oncogenic pathways, further supporting its role as an effective therapeutic agent .
CC-90010 exhibits several notable physical properties:
Chemical properties include:
CC-90010 is primarily being investigated for its potential use in oncology as a treatment for various cancers characterized by aberrant expression of genes regulated by BET proteins. Clinical trials have focused on patients with advanced solid tumors and relapsed or refractory non-Hodgkin lymphoma, demonstrating preliminary efficacy and manageable safety profiles .
Additionally, ongoing research aims to explore its use in combination therapies with other anticancer agents to enhance therapeutic outcomes. Its role as a tool compound in studying epigenetic regulation in cancer biology also presents significant scientific interest .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3